Cas no 2225178-09-4 ((5-Bromo-6-methylpyridin-3-yl)boronic acid)

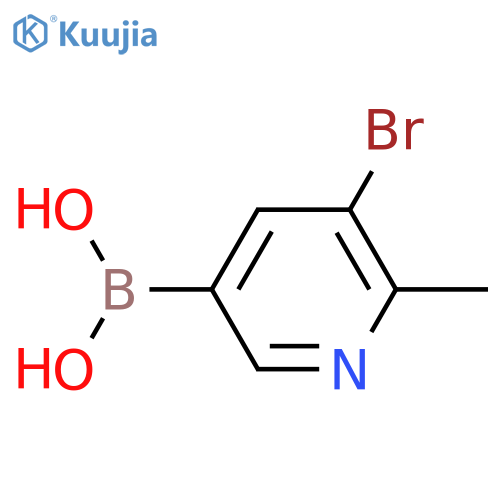

2225178-09-4 structure

商品名:(5-Bromo-6-methylpyridin-3-yl)boronic acid

(5-Bromo-6-methylpyridin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 6-Methyl-5-bromopyridine-3-boronic acid

- (5-Bromo-6-methylpyridin-3-yl)boronic acid

- Z1551930600

- 2225178-09-4

- F74659

- EN300-4373885

- MFCD22491324

- 5-bromo-6-methylpyridin-3-ylboronic acid

-

- インチ: 1S/C6H7BBrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3

- InChIKey: DQGDXNZOPUNCKT-UHFFFAOYSA-N

- ほほえんだ: C1=NC(C)=C(Br)C=C1B(O)O

計算された属性

- せいみつぶんしりょう: 214.97532g/mol

- どういたいしつりょう: 214.97532g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4Ų

(5-Bromo-6-methylpyridin-3-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P020KKX-250mg |

(5-Bromo-6-methylpyridin-3-yl)boronic acid |

2225178-09-4 | 95% | 250mg |

$117.00 | 2023-12-18 | |

| 1PlusChem | 1P020KKX-1g |

(5-Bromo-6-methylpyridin-3-yl)boronic acid |

2225178-09-4 | 95% | 1g |

$308.00 | 2023-12-18 | |

| Aaron | AR020KT9-1g |

(5-Bromo-6-methylpyridin-3-yl)boronic acid |

2225178-09-4 | 95% | 1g |

$318.00 | 2025-02-13 | |

| Aaron | AR020KT9-5g |

(5-Bromo-6-methylpyridin-3-yl)boronic acid |

2225178-09-4 | 95% | 5g |

$1111.00 | 2025-02-13 | |

| abcr | AB573461-250mg |

(5-Bromo-6-methylpyridin-3-yl)boronic acid; . |

2225178-09-4 | 250mg |

€306.90 | 2024-08-02 | ||

| abcr | AB573461-1g |

(5-Bromo-6-methylpyridin-3-yl)boronic acid; . |

2225178-09-4 | 1g |

€697.30 | 2024-08-02 | ||

| 1PlusChem | 1P020KKX-100mg |

(5-Bromo-6-methylpyridin-3-yl)boronic acid |

2225178-09-4 | 95% | 100mg |

$68.00 | 2023-12-18 | |

| 1PlusChem | 1P020KKX-25g |

(5-Bromo-6-methylpyridin-3-yl)boronic acid |

2225178-09-4 | 95% | 25g |

$3892.00 | 2023-12-18 | |

| 1PlusChem | 1P020KKX-5g |

(5-Bromo-6-methylpyridin-3-yl)boronic acid |

2225178-09-4 | 95% | 5g |

$1111.00 | 2023-12-18 | |

| Aaron | AR020KT9-250mg |

(5-Bromo-6-methylpyridin-3-yl)boronic acid |

2225178-09-4 | 95% | 250mg |

$123.00 | 2025-02-13 |

(5-Bromo-6-methylpyridin-3-yl)boronic acid 関連文献

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

2225178-09-4 ((5-Bromo-6-methylpyridin-3-yl)boronic acid) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2225178-09-4)(5-Bromo-6-methylpyridin-3-yl)boronic acid

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):380/1335/4676